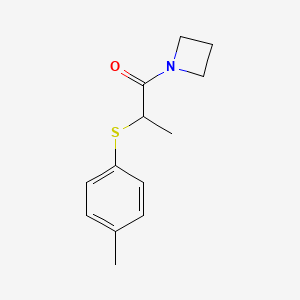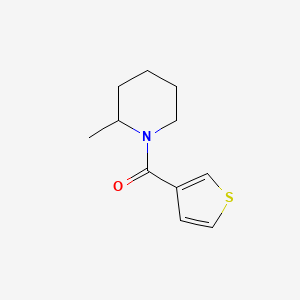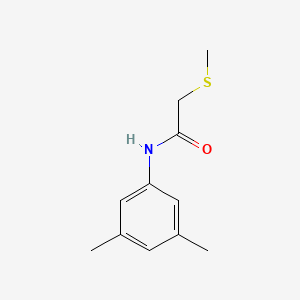![molecular formula C17H22N2O2 B7514075 Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. When Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and GABA. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and neuroprotective effects observed with Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, protect against neuronal damage, and improve cognitive function. Additionally, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia.
実験室実験の利点と制限
One advantage of using Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a highly controlled manner. However, one limitation of using Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the high potency of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone can make it challenging to control dosing in animal studies.
将来の方向性
There are many potential future directions for research on Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, researchers may investigate the use of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be needed to fully understand the long-term effects of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone on the central nervous system.
Conclusion
In conclusion, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is a synthetic cannabinoid that has shown promise as a potential therapeutic agent. Its complex synthesis method and high potency make it a valuable tool for studying the effects of CB1 activation in lab experiments. Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and may have potential applications in the treatment of various neurological disorders. Future research on this compound may lead to new insights into the mechanisms of cannabinoid signaling and the development of novel therapeutic agents.
合成法
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is synthesized by reacting piperazine with 3,4-dimethylbenzoyl chloride to form 4-(3,4-dimethylbenzoyl)piperazine. This intermediate is then reacted with cyclopropyl ketone to form Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone. The synthesis of this compound is complex and requires careful control of reaction conditions and purification steps to ensure high purity.
科学的研究の応用
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-4-15(11-13(12)2)17(21)19-9-7-18(8-10-19)16(20)14-5-6-14/h3-4,11,14H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUILMQNREYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)


![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)


![N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
